3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclo[222]octane core with a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid: can be compared with other bicyclo[2.2.2]octane derivatives, such as those with different substituents on the piperazine ring or variations in the carboxylic acid group.
Piperazine derivatives: Compounds with different substituents on the piperazine ring can exhibit different chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H24N2O5S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-methylsulfonylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O5S/c1-23(21,22)17-8-6-16(7-9-17)14(18)12-10-2-4-11(5-3-10)13(12)15(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
InChI Key |
BTPJJNZBHGGARQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)CC3 |
Origin of Product |
United States |
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